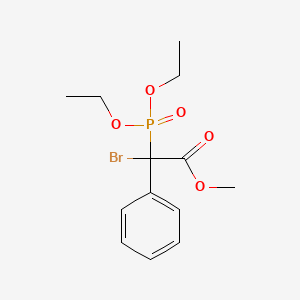
A-(diethoxyphosphinyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-(diethoxyphosphinyl)-, methyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This particular ester is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
A-(diethoxyphosphinyl)-, methyl ester can be synthesized through the esterification of carboxylic acids with alcohols in the presence of an acid catalyst. Common methods include:
Fischer Esterification: This involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
A-(diethoxyphosphinyl)-, methyl ester undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This involves exchanging the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Acid or base catalysts like sulfuric acid or sodium methoxide.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Transesterification: New ester and alcohol.
Scientific Research Applications
A-(diethoxyphosphinyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of A-(diethoxyphosphinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modifying enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
A-(diethoxyphosphinyl)-, methyl ester is unique due to its specific ester linkage and the presence of the diethoxyphosphinyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications compared to other esters.
Properties
Molecular Formula |
C13H18BrO5P |
|---|---|
Molecular Weight |
365.16 g/mol |
IUPAC Name |
methyl 2-bromo-2-diethoxyphosphoryl-2-phenylacetate |
InChI |
InChI=1S/C13H18BrO5P/c1-4-18-20(16,19-5-2)13(14,12(15)17-3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
InChI Key |
KKKIFIGDWBVMTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)(C(=O)OC)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















